molecular formula C18H16N2OS B4737141 2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone

2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B4737141
M. Wt: 308.4 g/mol
InChI Key: AJJVQQOKQQRXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that has received significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the quinazoline family and has a molecular formula of C19H17NOS.

Scientific Research Applications

2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potent anticancer, anti-inflammatory, and antimicrobial properties. Moreover, this compound is relatively easy to synthesize, and its structure can be modified to improve its activity. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(allylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone. One of the areas that require further investigation is its mechanism of action. Additionally, the structure-activity relationship of this compound needs to be explored to develop more potent derivatives. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated to determine its potential as a therapeutic agent. Furthermore, the use of this compound in combination with other drugs needs to be explored to enhance its anticancer, anti-inflammatory, and antimicrobial activity.

properties

IUPAC Name

3-(4-methylphenyl)-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-3-12-22-18-19-16-7-5-4-6-15(16)17(21)20(18)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJVQQOKQQRXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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